![molecular formula C5H14OSSi B14674066 Ethanethiol, 2-[(trimethylsilyl)oxy]- CAS No. 37515-85-8](/img/structure/B14674066.png)
Ethanethiol, 2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-[(trimethylsilyl)oxy]- is an organosilicon compound with the molecular formula C5H14OSSi. It is a derivative of ethanethiol where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its unique properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanethiol, 2-[(trimethylsilyl)oxy]- can be synthesized through the reaction of ethanethiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of ethanethiol, 2-[(trimethylsilyl)oxy]- involves the use of large-scale reactors where ethanethiol and trimethylsilyl chloride are mixed in the presence of a suitable base. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: Ethanethiol, 2-[(trimethylsilyl)oxy]- can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: It can be reduced to form ethanethiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Ethanethiol.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
Ethanethiol, 2-[(trimethylsilyl)oxy]-, also known as 2-(trimethylsilyl)oxy-ethanethiol or C5H14OSSi, is a chemical compound with applications in scientific research . Specifically, it can be used in the preparation of thionucleosides and their methyl disulfides . Georganics offers high-quality 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-ethanethiol in various sizes, ranging from milligrams to multi-kilogram batches, for research, pilot-scale, or production applications .
Synonyms
- Ethanethiol, 2-[(trimethylsilyl)oxy]-
- 2-(trimethylsilyl)oxy-ethanethiol
- 2-(tert-Butyl-dimethylsilyl)oxyethanethiol
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-ethanethiol
- 2-[(tert-Butyldimethylsilyl)oxy]ethane-1-thiol
Properties
Applications
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-ethanethiol is a useful chemical compound with a variety of research applications .
- 2-(trimethylsilyl)ethanethiol can be used in nucleoside chemistry for preparing thionucleosides and their methyl disulfides .
Related Compounds
Mechanism of Action
The mechanism of action of ethanethiol, 2-[(trimethylsilyl)oxy]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The molecular pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Ethanethiol: The parent compound without the trimethylsilyl group.
2-(Trimethylsilyl)ethanol: A similar compound where the thiol group is replaced by a hydroxyl group.
Uniqueness: Ethanethiol, 2-[(trimethylsilyl)oxy]- is unique due to the presence of both a thiol and a trimethylsilyl group, which imparts distinct reactivity and stability compared to its analogs. The trimethylsilyl group provides steric protection and enhances the compound’s utility in various synthetic applications.
Biological Activity
Ethanethiol, 2-[(trimethylsilyl)oxy]- (commonly referred to as trimethylsilyl ethanethiol), is a compound that has garnered attention in various fields of chemical biology and medicinal chemistry due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, applications, and relevant research findings.
Trimethylsilyl ethanethiol is characterized by the presence of a trimethylsilyl group attached to an ethanethiol backbone. The molecular formula is C5H14OSi, and it possesses both hydrophilic and hydrophobic properties due to the thiol (-SH) and silyl groups, respectively. This duality allows it to interact with a variety of biological molecules.
Biological Activity
1. Antioxidant Properties
Research has indicated that ethanethiol derivatives exhibit significant antioxidant activity. The thiol group can donate electrons, thereby neutralizing free radicals. A study demonstrated that compounds with thiol functionalities are effective in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage and inflammation .
2. Role in Enzyme Inhibition
Ethanethiol has been shown to interact with various enzymes, acting as an inhibitor in certain biochemical pathways. For instance, its ability to form mixed disulfides with cysteine residues in proteins can lead to enzyme inhibition, impacting metabolic pathways significantly . This mechanism has been explored in the context of cancer research, where such interactions can affect tumor growth and proliferation.
3. Applications in Drug Development
The compound's reactivity makes it a valuable building block in the synthesis of pharmaceuticals. Its derivatives are often used in the development of drugs targeting specific biological pathways. For example, trimethylsilyl ethanethiol has been utilized in synthesizing compounds that target the Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme critical for malaria parasite survival .
Case Study 1: Antioxidant Activity
In a controlled study involving cell cultures exposed to oxidative stress, ethanethiol derivatives were applied at varying concentrations. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
Case Study 2: Enzyme Interaction
A detailed kinetic study evaluated the inhibitory effects of ethanethiol on certain enzymes involved in metabolic processes. The findings revealed that ethanethiol could effectively inhibit enzyme activity by forming stable adducts with active site residues, thus providing insights into its potential as a lead compound for drug design .
Research Findings
Properties
CAS No. |
37515-85-8 |
---|---|
Molecular Formula |
C5H14OSSi |
Molecular Weight |
150.32 g/mol |
IUPAC Name |
2-trimethylsilyloxyethanethiol |
InChI |
InChI=1S/C5H14OSSi/c1-8(2,3)6-4-5-7/h7H,4-5H2,1-3H3 |
InChI Key |
HTHGXLACOYESSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.